molecular formula C16H13N3O2S B5002525 1-benzyl-2-[(2-nitrophenyl)thio]-1H-imidazole

1-benzyl-2-[(2-nitrophenyl)thio]-1H-imidazole

Cat. No. B5002525
M. Wt: 311.4 g/mol
InChI Key: ZAXZXIBBEKHDIK-UHFFFAOYSA-N
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Description

“1-benzyl-2-[(2-nitrophenyl)thio]-1H-imidazole” is a chemical compound with the molecular formula C16H13N3O2S . It is an imidazole derivative, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, Hadizadeh et al. synthesized a similar compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid, and evaluated it for antihypertensive potential in rats .


Molecular Structure Analysis

The molecule contains a total of 37 bonds, including 24 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 2 double bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nitro group (aromatic), 1 sulfide, and 1 Imidazole .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 311.358 Da, and its monoisotopic mass is 311.072845 Da .

properties

IUPAC Name

1-benzyl-2-(2-nitrophenyl)sulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-19(21)14-8-4-5-9-15(14)22-16-17-10-11-18(16)12-13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXZXIBBEKHDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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